Fmoc-asp(otbu)-(dmb)gly-oh
Overview
Description
“Fmoc-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid used in solid phase peptide synthesis .
Synthesis Analysis
“Fmoc-Asp(OtBu)-OH” is a selectively protected building block for library synthesis or the preparation of β-aspartyl peptides. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(OtBu)-OH” is C23H25NO6 . The molecular weight is 411.45 g/mol .Chemical Reactions Analysis
The Asp (OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide .Physical and Chemical Properties Analysis
“Fmoc-Asp(OtBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 90 - 98 °C .Scientific Research Applications
Fmoc-Asp(OtBu)-OH, along with Fmoc-Val-OH, has been used in capillary zone electrophoresis for enantioseparation with DM-β-CD as a chiral selector. This demonstrates its application in separating amino acid enantiomers (Wu Hong-li, 2005).
The compound has been explored as a building block in peptide synthesis. For example, Fmoc-Asp(OtBu)-(Dcpm)Gly-OH has been used as an alternative to prevent aspartimide formation and related side products in Asp-Gly-containing peptides (René Röder et al., 2010).
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is involved in studies addressing the aspartimide problem in Fmoc-based SPPS (Solid Phase Peptide Synthesis). It has been investigated for its potential to reduce by-product formation in peptide synthesis (M. Mergler et al., 2005).
It has also been utilized in studies focusing on the self-assembled structures formed by modified amino acids. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Nidhi Gour et al., 2021).
Another application is in the synthesis of peptides having C-terminal Asn and Gln, demonstrating the versatility of Fmoc-Asp(OtBu) in peptide synthesis (G. Breipohl et al., 2009).
The compound has been employed in the development of new derivatives to prevent aspartimide formation, highlighting its role in enhancing the efficiency of peptide synthesis (R. Behrendt et al., 2015).
In microwave-assisted solid-phase synthesis, Fmoc-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH has been used for the synthesis of cyclic RGD peptides, illustrating its utility in advanced peptide synthesis techniques (Keiichi Yamada et al., 2012).
This compound has also been explored for its efficiency in preventing aspartimide formation in Fmoc SPPS of peptides containing the Asp-Gly sequence, again underscoring its importance in peptide synthesis (V. Cardona et al., 2008).
Mechanism of Action
Target of Action
Fmoc-Asp(OtBu)-(DMB)Gly-OH is a derivative of the amino acid aspartic acid . It is primarily used in solid-phase peptide synthesis (SPPS), a method used to produce peptides, which are short chains of amino acids. The primary targets of this compound are the peptide chains being synthesized .
Mode of Action
The compound acts as a building block in the synthesis of peptide chains . It is selectively protected, meaning it can be added to the growing peptide chain without reacting with other parts of the molecule . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is added to the growing peptide chain in a stepwise manner, with each addition followed by a deprotection step to reveal the next reactive site . The resulting peptides can then participate in various biological processes, depending on their sequence and structure.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product . .
Result of Action
The primary result of the action of this compound is the formation of peptide chains . These chains can be tailored to have specific sequences and structures, allowing for the synthesis of a wide variety of peptides with different biological activities.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of peptide synthesis . Proper storage of the compound is also crucial to maintain its stability and reactivity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-asp(otbu)-(dmb)gly-oh is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted. For instance, it is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXBTBQHJNOAB-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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